Product packaging for epsilon-Acetyl-L-lysine(Cat. No.:CAS No. 692-04-6)

epsilon-Acetyl-L-lysine

Número de catálogo: B555289
Número CAS: 692-04-6
Peso molecular: 188.22 g/mol
Clave InChI: DTERQYGMUDWYAZ-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Post-Translational Modification Landscape and N-epsilon-Acetyl-L-lysine's Position

The functional capabilities of the proteome, the complete set of proteins expressed by an organism, are vastly expanded beyond the information encoded in the genome through post-translational modifications (PTMs). nih.gov These modifications, which involve the covalent addition of chemical groups to amino acid residues, occur after a protein has been synthesized and can dramatically alter its structure, stability, localization, and interactions with other molecules. abcam.comfrontiersin.org The PTM landscape is incredibly diverse, with over 650 known types, including phosphorylation, glycosylation, methylation, and ubiquitination, with acetylation being one of the most common and crucial. abcam.com

N-epsilon-Acetyl-L-lysine holds a significant position within this landscape. The addition of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine (B10760008) residue is a reversible process dynamically controlled by two opposing classes of enzymes. portlandpress.comfrontiersin.org This modification neutralizes the positive charge of the lysine side chain, which can have significant consequences for protein-protein and protein-DNA interactions. frontiersin.org

The regulation of lysine acetylation is orchestrated by a trio of molecular players:

"Writers" (Lysine Acetyltransferases - KATs): These enzymes, formerly known as histone acetyltransferases (HATs), catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues. nih.govnih.govspandidos-publications.com KATs are grouped into several families, including GNAT, p300/CBP, and MYST, each with distinct substrate specificities. wikipedia.orgasm.org

"Erasers" (Lysine Deacetylases - KDACs): These enzymes, also called histone deacetylases (HDACs), remove the acetyl group from lysine residues, restoring the positive charge. nih.govspandidos-publications.com KDACs are divided into different classes based on their sequence homology and cofactor dependency, with some being zinc-dependent and others (the sirtuins) being NAD+-dependent. nih.govfrontiersin.org

"Readers" (Bromodomain-containing proteins): These proteins contain a specialized structural motif called a bromodomain, which specifically recognizes and binds to acetylated lysine residues. portlandpress.comjneurosci.orgresearchgate.net This recognition is a key step in translating the acetylation signal into a functional cellular response, such as the recruitment of transcriptional machinery. nih.gov

Lysine acetylation can occur through both enzymatic and non-enzymatic mechanisms. While KATs provide specificity, non-enzymatic acetylation can occur spontaneously under certain conditions, such as high concentrations of acetyl-CoA and alkaline pH, which are found in specific cellular compartments like the mitochondria. frontiersin.org

Key Players in Lysine Acetylation
RoleNameFunctionExamples
WritersLysine Acetyltransferases (KATs)Add acetyl groups to lysine residues. nih.govnih.govGCN5, p300/CBP, MYST family. wikipedia.orgasm.org
ErasersLysine Deacetylases (KDACs)Remove acetyl groups from lysine residues. nih.govspandidos-publications.comHDACs (zinc-dependent), Sirtuins (NAD+-dependent). nih.gov
ReadersBromodomain-containing proteinsRecognize and bind to acetylated lysine. portlandpress.comjneurosci.orgBRD2, BRD3, BRD4. nih.gov

Evolutionary Conservation of N-epsilon-Acetyl-L-lysine Modification Across Domains of Life

The reversible acetylation of lysine residues is not restricted to eukaryotes but is an ancient regulatory mechanism that is conserved across all three domains of life: Archaea, Bacteria, and Eukaryota. nih.govnih.govasm.org This widespread presence underscores its fundamental importance in cellular physiology, likely having arisen early in evolution. nih.gov

In Eukaryotes: Lysine acetylation is extensively studied in eukaryotes, particularly in the context of histone modification and gene regulation. wikipedia.org The acetylation of histone tails neutralizes their positive charge, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure that facilitates gene transcription. wikipedia.org Beyond histones, a vast number of non-histone proteins are also acetylated, regulating diverse processes such as metabolism, cell signaling, and DNA repair. frontiersin.orgasm.org

In Bacteria: Lysine acetylation is also a prevalent post-translational modification in bacteria, where it plays a crucial role in regulating central metabolism. frontiersin.orgasm.org Proteomic studies have revealed that many enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, are acetylated. asm.org This modification can directly inhibit enzyme activity, providing a rapid mechanism to control metabolic flux in response to environmental changes. nih.govasm.org For example, in Salmonella enterica, the acetylation of acetyl-CoA synthetase inhibits its activity. nih.gov

In Archaea: Knowledge about lysine acetylation in archaea is more limited compared to the other two domains, but evidence suggests its presence and importance. nih.govwiley.com N-terminal acetylation has been observed in a significant fraction of proteins in haloarchaea and Sulfolobus. nih.gov While internal lysine acetylation is less characterized, the presence of conserved acetylation sites in archaeal proteins homologous to those in bacteria and eukaryotes suggests a conserved regulatory role. asm.orgasm.org

The conservation of acetylation sites on catalytically essential and evolutionarily invariant lysine residues in metabolic enzymes across all domains of life strongly suggests that this modification is an ancient and universal mechanism for regulating protein function. asm.org

Conservation of Lysine Acetylation Across Life Domains
DomainKey Roles and Research Findings
EukaryotaExtensively studied for its role in histone modification and gene regulation. wikipedia.org Thousands of non-histone proteins are also acetylated, impacting metabolism, signaling, and DNA repair. frontiersin.orgasm.org
BacteriaWidespread modification regulating central metabolism, such as glycolysis and the TCA cycle. asm.org Can directly inhibit enzyme activity to control metabolic flux. nih.govasm.org
ArchaeaLess characterized, but N-terminal acetylation is common in some species. nih.gov Conserved acetylation sites suggest a fundamental regulatory role. asm.orgasm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O3 B555289 epsilon-Acetyl-L-lysine CAS No. 692-04-6

Propiedades

IUPAC Name

(2S)-6-acetamido-2-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTERQYGMUDWYAZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862371
Record name N6-Acetyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N6-Acetyl-L-lysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

692-04-6
Record name ε-Acetyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Epsilon-acetyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-Acetyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ε-acetyl-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N6-ACETYLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470AD5VY1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N6-Acetyl-L-lysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 °C
Record name N6-Acetyl-L-lysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Regulation of N Epsilon Acetyl L Lysine Homeostasis

Enzymatic Acetylation Catalysis by Lysine (B10760008) Acetyltransferases (KATs)

Lysine acetyltransferases are responsible for the addition of an acetyl group from the donor molecule acetyl-Coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue within a protein. frontiersin.orgresearchgate.net This enzymatic reaction, known as acetylation, neutralizes the positive charge of the lysine side chain, thereby influencing protein structure, function, and interaction with other molecules. wikipedia.org

Lysine Acetyltransferase Families and Subtypes

Eukaryotic KATs are broadly classified into three major families based on sequence homology and structural similarities: the GCN5-related N-acetyltransferase (GNAT) family, the p300/CBP family, and the MYST family (named after its founding members: MOZ, Ybf2/Sas3, Sas2, and Tip60). frontiersin.orgaginganddisease.org

FamilyKey Members/SubtypesDistinguishing Features
GNAT Gcn5, PCAF, ELP3Possess a conserved HAT domain of approximately 160 residues and often a C-terminal bromodomain for binding acetylated lysines. wikipedia.orgaginganddisease.org
p300/CBP p300 (KAT3B), CBP (KAT3A)Characterized by larger HAT domains of about 500 residues and are known for their promiscuous substrate binding. wikipedia.orgnih.gov
MYST Tip60, MOZ (MYST3), MORF (MYST4), HBO1 (MYST2), hMOF (MYST1)Feature HAT domains around 250 residues in length and are regulated by autoacetylation. wikipedia.orgaginganddisease.org

This table provides a summary of the major Lysine Acetyltransferase families and their key characteristics.

Substrate Specificity and Catalytic Mechanisms of KATs

The catalytic mechanisms of KATs vary between families, influencing their substrate specificity.

The GNAT and p300/CBP families employ a "direct" transfer mechanism. researchgate.net This involves the formation of a ternary complex where the enzyme binds both acetyl-CoA and the substrate protein. nih.gov For the GNAT family, a conserved glutamate (B1630785) residue acts as a general base to deprotonate the lysine's amino group, facilitating its nucleophilic attack on the acetyl-CoA thioester bond. wikipedia.org In the p300/CBP family, a tyrosine acts as a general acid, and a tryptophan residue helps to correctly position the target lysine in the active site. wikipedia.org The p300/CBP family exhibits a more transient interaction with the substrate, suggesting a "hit and run" or Theorell-Chance mechanism where the ternary complex is not kinetically central. frontiersin.orgnih.gov

In contrast, the MYST family utilizes a "ping-pong" mechanism. This process involves a conserved cysteine residue in the active site that forms a reactive S-acetylcysteine thioester intermediate before the acetyl group is transferred to the lysine residue. researchgate.net Autoacetylation at a conserved lysine within the active site is a key regulatory feature for the activity of many MYST family members. wikipedia.org

Substrate specificity is determined by various factors. For GNAT and p300/CBP members, a few amino acid residues flanking the target lysine are often sufficient for recognition. wikipedia.org Conversely, MYST family KATs may require more distant regions of the substrate for efficient acetylation. wikipedia.org The association of KATs with other proteins within larger complexes also plays a crucial role in directing their activity to specific genomic locations or protein targets. nih.gov

Enzymatic Deacetylation by Lysine Deacetylases (KDACs)

The removal of acetyl groups from N-epsilon-Acetyl-L-lysine residues is catalyzed by lysine deacetylases (KDACs), also historically known as histone deacetylases (HDACs). acs.orgwikipedia.org This deacetylation process restores the positive charge of the lysine residue, thereby reversing the effects of acetylation. wikipedia.org KDACs are critical for maintaining cellular homeostasis and are implicated in the regulation of gene expression, often by promoting a more compact chromatin structure. nih.govbmglabtech.com

Based on their catalytic mechanism and sequence homology, human KDACs are grouped into four classes. bmglabtech.com

NAD+-Dependent Sirtuin Deacetylases (Class III KDACs)

Class III KDACs, known as sirtuins, are mechanistically distinct from other KDAC classes. acs.orgnih.gov Their catalytic activity is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govresearchgate.net In the deacetylation reaction, NAD+ is consumed, yielding O-acetyl-ADP-ribose and nicotinamide. nih.gov There are seven human sirtuins (SIRT1-7), which exhibit diverse subcellular localizations and substrate specificities. nih.govnih.gov For instance, SIRT1, SIRT6, and SIRT7 are primarily nuclear, SIRT2 is mainly cytoplasmic but can translocate to the nucleus, and SIRT3, SIRT4, and SIRT5 are located in the mitochondria. nih.gov Sirtuins are considered metabolic sensors as their activity is directly linked to cellular NAD+ levels. nih.gov

Zinc-Dependent Histone Deacetylases (Class I, II, IV KDACs)

The "classical" KDACs belong to Classes I, II, and IV and are zinc-dependent metalloenzymes. wikipedia.orgnih.gov They utilize a zinc ion in their active site to catalyze the hydrolysis of the amide bond of the acetyl-lysine. acs.org

ClassMembersKey Features
Class I HDAC1, HDAC2, HDAC3, HDAC8Primarily located in the nucleus and share homology with the yeast Rpd3 protein. bmglabtech.combiorxiv.orgnih.gov
Class II IIa: HDAC4, HDAC5, HDAC7, HDAC9IIb: HDAC6, HDAC10Can shuttle between the nucleus and cytoplasm. Class IIb enzymes are mainly found in the cytosol. biorxiv.orgnih.gov
Class IV HDAC11The sole member of this class, sharing features with both Class I and II enzymes. bmglabtech.combiorxiv.org

This table summarizes the classification of zinc-dependent Lysine Deacetylases.

Deacetylation Mechanisms and Regulatory Control

The catalytic mechanism for all zinc-dependent KDACs is conserved and involves the activation of the acetyl-lysine substrate by the zinc ion, followed by general acid/base catalysis facilitated by a histidine residue. acs.org A tyrosine residue often stabilizes the transition state of the reaction. acs.org

The activity of KDACs is tightly regulated through various mechanisms. These include post-translational modifications such as phosphorylation, acetylation, and ubiquitination. nih.gov Furthermore, their activity is controlled by their subcellular localization and their assembly into multi-protein complexes, which can dictate their substrate specificity and biological function. researchgate.netnih.gov The intrinsic deacetylase activity can also vary significantly among different HDAC isoforms. nih.gov

Non-Enzymatic Acetylation Processes

The formation of N-epsilon-Acetyl-L-lysine is not exclusively governed by enzymatic activity. A significant portion of lysine acetylation occurs through non-enzymatic chemical reactions, where reactive metabolites directly transfer an acetyl group to the ε-amino group of lysine residues. nih.govnih.gov This spontaneous process is a crucial aspect of cellular homeostasis, influenced by the chemical environment and the concentration of specific metabolic intermediates. researchgate.netresearchgate.net

Acetyl-Coenzyme A as an Acetyl Donor in Non-Enzymatic Reactions

Acetyl-Coenzyme A (Acetyl-CoA), a central molecule in the metabolism of carbohydrates, fats, and proteins, is a primary donor for non-enzymatic lysine acetylation in eukaryotes. frontiersin.orgwikipedia.org The ability of Acetyl-CoA to non-enzymatically acetylate proteins was observed even before the discovery of lysine acetyltransferases (KATs), when researchers noted that purified histones incubated with radiolabeled Acetyl-CoA incorporated the label without the presence of enzymes. frontiersin.orgnih.gov

The reaction is driven by the high-energy thioester bond within the Acetyl-CoA molecule. nih.govfrontiersin.org The mechanism involves the nucleophilic attack of a deprotonated lysine ε-amino group on the carbonyl carbon of the acetyl group in Acetyl-CoA. nih.gov This forms a transient tetrahedral intermediate, which then resolves into the final products: an acetylated lysine residue and Coenzyme A. nih.gov

This non-enzymatic pathway is particularly significant in cellular compartments with specific biochemical characteristics. The mitochondrial matrix, for instance, is a major site for non-enzymatic acetylation due to its alkaline environment (pH ≈ 8.0) and high concentrations of Acetyl-CoA, which can reach up to 1.5 mM. frontiersin.orgfrontiersin.orgspandidos-publications.com These conditions favor the deprotonation of the lysine's amino group, enhancing its nucleophilicity and promoting the spontaneous reaction with the abundant Acetyl-CoA. nih.govnih.gov In eukaryotic cells, Acetyl-CoA is considered the main acetyl donor for this type of chemical modification. nih.gov

Acetyl-Phosphate as a Key Non-Enzymatic Acetyl Donor, particularly in Bacteria

In the bacterial kingdom, while Acetyl-CoA can contribute to non-enzymatic acetylation, the primary acetyl donor for this process is Acetyl-Phosphate (AcP). researchgate.netfrontiersin.orgnih.gov AcP is a high-energy mixed anhydride (B1165640) intermediate central to bacterial energy metabolism, particularly in the phosphotransacetylase-acetate kinase (Pta-AckA) pathway. frontiersin.orgtandfonline.comresearchgate.net Its high reactivity allows it to function as a potent donor of both acetyl and phosphoryl groups. tandfonline.com

Non-enzymatic acetylation by AcP is considered a more global and less specific modification in bacteria compared to enzyme-mediated acetylation. frontiersin.orgtandfonline.com The reaction mechanism involves a nucleophilic attack by the deprotonated lysine amino group on the electrophilic carbonyl carbon of AcP. researchgate.netfrontiersin.org This forms a tetrahedral intermediate that subsequently decomposes, yielding acetylated lysine and inorganic phosphate (B84403). researchgate.netfrontiersin.org

The level of AcP-dependent acetylation is directly linked to the metabolic state of the bacterium. tandfonline.com For example, in Salmonella typhimurium, the acetylation of the virulence-associated transcription factor PhoP is dependent on the intracellular concentration of AcP. tandfonline.com This demonstrates a direct link between the metabolic state (as reflected by AcP levels) and the regulation of critical bacterial functions like virulence through non-enzymatic protein modification. tandfonline.com

Environmental and Cellular Factors Influencing Non-Enzymatic N-epsilon-Acetyl-L-lysine Formation

The rate and specificity of non-enzymatic lysine acetylation are governed by a combination of environmental and cellular factors. These factors collectively determine the likelihood of a given lysine residue undergoing this modification.

Key influencing factors include:

Concentration of Acetyl Donors: The intracellular concentrations of reactive acetyl donors like Acetyl-CoA and Acetyl-Phosphate are a primary driver of non-enzymatic acetylation. researchgate.netresearchgate.net Elevated levels of these metabolites, often resulting from specific metabolic states, increase the frequency of spontaneous acetylation events. researchgate.net

pH: The pH of the cellular microenvironment plays a critical role. nih.govresearchgate.net An alkaline pH facilitates the deprotonation of the lysine ε-amino group (pKa ≈ 10.5), which is necessary for it to act as an effective nucleophile. researchgate.netfrontiersin.org This is a significant reason for the high level of non-enzymatic acetylation in the mitochondrial matrix (pH ≈ 7.8-8.0) compared to the cytosol (pH ≈ 7.4). researchgate.netfrontiersin.org

Protein Microenvironment: The local chemical environment surrounding a lysine residue within a protein's three-dimensional structure significantly influences its reactivity. researchgate.netresearchgate.net

Poly-basic Patches: Lysine residues located within clusters of other basic amino acids (like arginine and lysine) can have a lowered pKa, making them more reactive at physiological pH. researchgate.net

Proximity to Acidic Residues: The spatial proximity of an acidic residue, such as glutamate or aspartate, can act as a general base catalyst, abstracting a proton from the lysine's amino group and thereby increasing its nucleophilicity and propensity for non-enzymatic acetylation. researchgate.net

The table below summarizes the conditions in different cellular compartments that influence non-enzymatic acetylation by Acetyl-CoA.

Cellular CompartmentTypical pHAcetyl-CoA ConcentrationPropensity for Non-Enzymatic Acetylation
Mitochondrial Matrix ~8.0 frontiersin.orgHigh (up to 1.5 mM) frontiersin.orgHigh frontiersin.orgspandidos-publications.com
Cytosol/Nucleus ~7.4 researchgate.netLowerLower researchgate.net

Biological Roles and Functional Impact of N Epsilon Acetyl L Lysine Modification

Post-Translational Modulation of Protein Function and Structure

Alterations in Lysine (B10760008) Side Chain Charge, Hydrophobicity, and Conformation

The primary and most profound effect of lysine acetylation is the neutralization of the positive charge of the lysine's ε-amino group. nih.govnih.gov At physiological pH, the unmodified lysine side chain is protonated and carries a positive charge. rupress.orgmdpi.com The enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to this amine group eliminates this positive charge. nih.govcusabio.com

This charge neutralization has several key consequences:

Disruption of Electrostatic Interactions: The loss of the positive charge can disrupt or abolish electrostatic interactions, such as salt bridges, that are critical for maintaining a protein's three-dimensional structure. cusabio.comnih.gov It also weakens the interaction between histone proteins and the negatively charged phosphate (B84403) backbone of DNA, leading to a more relaxed chromatin structure. wikipedia.org

Increased Hydrophobicity and Size: The addition of the acetyl group increases the size and hydrophobicity of the lysine side chain. frontiersin.orgnih.gov This can introduce steric bulk and alter the surface properties of the protein, potentially influencing its conformation and solubility. nih.gov

Impact on Protein-Protein Interactions and Substrate Binding Affinity

The changes in charge, size, and hydrophobicity resulting from lysine acetylation directly influence how a protein interacts with other molecules. This modification can either promote or inhibit protein-protein interactions, as well as alter the binding affinity of enzymes for their substrates and cofactors. nih.govplos.org

For instance, the acetylation of non-histone proteins can modulate their assembly into larger complexes or prevent interactions from occurring. In the context of enzyme regulation, if an acetylated lysine residue is located within the active site or a substrate-binding pocket, the modification can directly interfere with substrate recognition and binding. rupress.org The neutralization of a positive charge on a key lysine residue can reduce the affinity for negatively charged substrates. rupress.org

Formation of Recognition Motifs for Acetyllysine Reader Domains (e.g., Bromodomains, YEATS domains)

A crucial consequence of lysine acetylation is the creation of a binding site for specialized protein modules known as "reader" domains. nih.govwiley.com These domains specifically recognize and bind to N-epsilon-Acetyl-L-lysine residues, translating the acetylation mark into a downstream cellular response. nih.govnih.gov

Two major families of acetyllysine reader domains are:

Bromodomains (BRDs): These are conserved structural motifs of about 110 amino acids that form a left-handed four-helix bundle. frontiersin.orgresearchgate.net They recognize acetylated lysine residues through a hydrophobic pocket, facilitating the recruitment of protein complexes involved in chromatin remodeling and transcriptional activation. researchgate.netbiorxiv.org The human genome contains 61 bromodomains in 46 different proteins. nih.govnih.gov

YEATS Domains: Named after the founding members of the family (Yaf9, ENL, AF9, Taf14, Sas5), these domains are structurally distinct from bromodomains, adopting an immunoglobulin-like fold. frontiersin.orgwiley.comresearchgate.net They also bind to acetylated lysine residues, often within the context of histone tails, and play a role in transcriptional regulation. nih.govacs.org Humans have four proteins containing YEATS domains. nih.gov

The interaction between these reader domains and acetylated proteins is a key mechanism for transducing signals initiated by lysine acetylation into specific functional outcomes, such as altered gene expression.

Regulation of Cellular Metabolic Pathways

Lysine acetylation is now recognized as a widespread regulatory mechanism in metabolism, affecting nearly all central metabolic pathways. rupress.org This regulation occurs through the direct acetylation of metabolic enzymes, which can alter their catalytic activity and stability. scirp.org

Control of Enzymes in Central Carbon Metabolism (e.g., Glycolysis, Tricarboxylic Acid Cycle)

A significant number of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle are subject to lysine acetylation. rupress.orgnih.gov This modification provides a direct link between the cellular metabolic state, reflected in the levels of acetyl-CoA, and the regulation of these core energy-producing pathways. rupress.org

Research has shown that many key enzymes in these pathways are acetylated, and in several cases, this acetylation has been shown to modulate their activity. rupress.org For example, studies in bacteria have identified acetylated proteins throughout the glycolytic and TCA pathways. plos.org In eukaryotes, nearly all enzymes involved in glycolysis and the TCA cycle have been found to be acetylated. rupress.org The acetylation of malate (B86768) dehydrogenase (MDH), a key enzyme in the TCA cycle, has been identified in bacteria, suggesting a conserved regulatory role. researchgate.net

Table 1: Examples of Acetylated Enzymes in Central Carbon Metabolism

PathwayEnzymeOrganismPotential Impact of Acetylation
Glycolysis Glyceraldehyde-3-phosphate dehydrogenaseEscherichia coliImpact on enzyme function plos.org
Triosephosphate isomeraseEscherichia coliImpact on enzyme function plos.org
TCA Cycle Malate Dehydrogenase (MDH)BacteriaRegulation of enzyme activity researchgate.net
Acetyl-CoA SynthetaseMultipleRegulation of enzyme activity rupress.org

Influence on Photosynthesis and Carbon Fixation Mechanisms

In photosynthetic organisms, lysine acetylation plays a significant role in regulating the light-dependent and light-independent reactions of photosynthesis. nih.govresearchgate.net

Proteomic studies in cyanobacteria and plants have revealed that a large number of proteins involved in photosynthesis and carbon fixation are acetylated. nih.govresearchgate.net This includes key components of the photosystems and enzymes of the Calvin cycle. researchgate.net

Key findings include:

Regulation of Photosystem II: The PsbO protein, a manganese-stabilizing protein in Photosystem II, is acetylated. This modification can influence the efficiency of water splitting and oxygen evolution. portlandpress.com

Control of Carbon Fixation: The large subunit of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the primary enzyme responsible for carbon fixation, is acetylated. researchgate.netportlandpress.com The level of acetylation of Rubisco and other Calvin cycle enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can be altered in response to environmental stresses, suggesting a role in fine-tuning carbon assimilation. researchgate.netportlandpress.com Acetylation of Rubisco activase (RCA) has also been shown to affect its stability and ATPase activity. biorxiv.org

NDH-1 Complex: In cyanobacteria, the acetylation of a subunit of the NAD(P)H-dehydrogenase (NDH-1) complex, which is involved in cyclic electron flow and CO2 uptake, affects its enzymatic activity and consequently, photosynthetic electron flow. portlandpress.com

Table 2: Examples of Acetylated Proteins in Photosynthesis and Carbon Fixation

ProcessProtein/EnzymeOrganismEffect of Acetylation
Photosynthesis PsbO (Manganese-stabilizing protein)CyanobacteriaInfluences oxygen evolution portlandpress.com
NdhJ (NDH-1 complex subunit)CyanobacteriaAffects photosynthetic electron flow portlandpress.com
Carbon Fixation Rubisco (large subunit)Cyanobacteria, PlantsNegative correlation with activity portlandpress.com
Rubisco activase (RCA)PlantsModulates stability and ATPase activity biorxiv.org
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)PlantsRegulates protein expression and carbon fixation capacity researchgate.net

Integration with Cellular Energy Homeostasis and Nutrient Sensing

N-epsilon-Acetyl-L-lysine is a critical nexus between cellular signaling and the metabolic state, particularly energy homeostasis and nutrient availability. The modification process itself is intrinsically linked to metabolism, as the acetyl group is donated by acetyl-coenzyme A (acetyl-CoA), a central metabolite in cellular energy pathways. cytoskeleton.comnih.govnih.gov The levels of acetyl-CoA fluctuate based on the cell's energy status, directly influencing the extent of protein acetylation. This positions N-epsilon-acetylation as a key sensor and regulator of the cell's metabolic condition.

Research in bacteria further supports this connection. In Escherichia coli, approximately 90 proteins are acetylated, with over half involved in processes like the tricarboxylic acid (TCA) cycle, glycolysis, and energy metabolism. nih.gov The acetylation state of these proteins varies with the growth stage, indicating a responsive system that adapts to physiological signals and environmental changes. nih.gov Similarly, in Saccharopolyspora erythraea, the nitrogen-sensing regulator GlnR directly controls the transcription of the gene acuA, which encodes a lysine acetyltransferase. pnas.org This creates a feedback loop where nitrogen availability, a key nutrient signal, directly modulates the machinery responsible for protein acetylation, thereby integrating nitrogen metabolism with broader cellular regulation. pnas.org

N-epsilon-Acetyl-L-lysine in Epigenetic Regulation and Gene Expression

Histone N-epsilon-Acetylation in Chromatin Dynamics and Transcriptional Activation

N-epsilon-acetylation of lysine residues on histone proteins is a cornerstone of epigenetic regulation and a fundamental mechanism for controlling gene expression. mimedb.orgspandidos-publications.com Histones, being rich in positively charged lysine residues, bind tightly to the negatively charged phosphate backbone of DNA, creating a compact and transcriptionally repressive chromatin structure known as heterochromatin. mimedb.orgembopress.org The addition of an acetyl group to the ε-amino group of a lysine residue by enzymes called histone acetyltransferases (HATs) neutralizes this positive charge. embopress.orgnih.gov This charge neutralization weakens the electrostatic interaction between the histone tails and DNA, leading to a more relaxed and open chromatin conformation (euchromatin). embopress.orgoncotarget.com This "open" state increases the accessibility of DNA to transcription factors and the transcriptional machinery, thereby promoting gene activation. embopress.orgabcam.com

This modification is not random; specific lysine residues on the N-terminal tails and globular domains of core histones (H2A, H2B, H3, and H4) are targeted for acetylation. mimedb.orgembopress.org For instance, acetylation of histone H3 at lysine 64 (H3K64ac), a residue on the lateral surface of the histone octamer, has been shown to regulate nucleosome stability and facilitate gene expression. elifesciences.org H3K64ac is enriched at the start sites of active genes and is placed by the co-activator p300. elifesciences.org The acetylated lysine residues also act as docking sites for specific proteins, known as "readers," which contain a specialized module called a bromodomain. oncotarget.com These bromodomain-containing proteins can recruit other factors that further promote transcription and chromatin remodeling. oncotarget.com The dynamic and reversible nature of this process, with histone deacetylases (HDACs) removing the acetyl groups, allows for precise and rapid control over gene expression in response to various cellular signals. oncotarget.com

HistoneAcetylated Lysine SiteAssociated FunctionReference
H3K64Regulates nucleosome stability, facilitates nucleosome eviction, and promotes gene expression. elifesciences.org
H4K5, K8, K12, K16Acetylation by NuA4 facilitates the repair of broken DNA replication forks. spandidos-publications.com
H4K16Acetylation by KAT8 (hMOF) is a response to DNA damage. encyclopedia.pub
H2AK15Acetylation by KAT5 (TIP60) occurs in response to DNA damage. encyclopedia.pub

Non-Histone Protein N-epsilon-Acetylation in Transcriptional and Translational Control

Beyond histones, N-epsilon-acetylation is a widespread modification found on thousands of non-histone proteins, profoundly influencing their function and, consequently, the regulation of gene expression at both the transcriptional and translational levels. oncotarget.comnih.gov Proteomic studies have revealed that a significant portion of the cellular acetylome consists of non-histone proteins involved in nearly every key cellular process. nih.gov This modification can alter a protein's enzymatic activity, stability, subcellular localization, and its interactions with other proteins or DNA. nih.gov

Transcription factors are a major class of acetylated non-histone proteins. spandidos-publications.com A classic example is the tumor suppressor protein p53. The acetylation of p53 at specific lysine residues by the acetyltransferase p300/CBP enhances its DNA-binding activity, thereby activating the transcription of its target genes, which are involved in cell cycle arrest and apoptosis. spandidos-publications.com In bacteria, the acetylation of the transcription factor RcsB at lysine 180 has been shown to inhibit its DNA-binding activity, demonstrating that this modification is a conserved regulatory mechanism across different domains of life. nih.gov

N-epsilon-acetylation also plays a role in translational control. A large number of proteins involved in protein synthesis, including ribosomal proteins, are acetylated. nih.gov This suggests a direct regulatory link between acetylation and the machinery of translation. Furthermore, recent research has uncovered a novel mechanism termed intra-translational modification (ITM). biorxiv.org This process involves the lysyl-tRNA synthetase (KARS) charging tRNA with N6-acetyl-L-lysine, leading to its direct incorporation into nascent polypeptide chains during translation. biorxiv.org This mechanism can modify proteins in regions that are inaccessible to traditional post-translational modification enzymes, thereby affecting protein function by altering internal residue interactions. biorxiv.org

ProteinFunctionEffect of AcetylationReference
p53Tumor suppressor, transcription factorEnhances specific DNA binding activity, activating target genes. spandidos-publications.com
RcsB (E. coli)Transcription factorInhibits DNA-binding activity. nih.gov
Ribosomal ProteinsProtein synthesis (translation)Acetylation state varies with growth, suggesting regulatory control over translation. nih.gov
CheY (E. coli)Response regulator in chemotaxisNegatively affects binding to its targets. nih.gov

Broader Cellular Processes Governed by N-epsilon-Acetyl-L-lysine

DNA Repair Mechanisms and Genome Stability

N-epsilon-acetylation of both histone and non-histone proteins is a critical regulator of DNA repair pathways, thereby safeguarding genome stability. nih.govresearchgate.net The modification contributes to this process in several ways, from altering chromatin structure to directly modulating the activity of repair enzymes. encyclopedia.pubnih.gov

Following DNA damage, specific patterns of histone acetylation act as signals to recruit DNA repair factors to the lesion site. nih.gov The acetylation-induced relaxation of chromatin structure enhances the accessibility of the damaged DNA to the repair machinery. encyclopedia.pub For example, the Nucleosome acetyltransferase of H4 (NuA4) is involved in the acetylation of histone H4, which facilitates the repair of broken DNA replication forks. spandidos-publications.com Similarly, the acetyltransferase KAT5 (TIP60) is activated upon DNA damage and acetylates histones to regulate the DNA damage response (DDR). encyclopedia.pub

Acetylation also directly regulates the function of non-histone proteins that are core components of the DNA repair machinery. nih.govnih.gov Key proteins in various repair pathways, including mismatch repair (MMR) and base excision repair (BER), are known to be acetylated. For instance, acetylation of MutS homolog 2 (MSH2), a key protein in MMR, affects the stability of the MutSα complex that recognizes DNA mismatches. nih.gov The activity of DNA polymerase β (Pol β), an enzyme essential for BER, is impaired by acetylation. nih.gov The acetyltransferase p300 has been identified as a major enzyme responsible for acetylating numerous factors involved in DNA repair and replication, highlighting the central role of this modification in maintaining genomic integrity. nih.gov

ProteinDNA Repair PathwayRole of AcetylationReference
Histone H4DNA Replication Fork RepairAcetylation by NuA4 facilitates repair. spandidos-publications.com
MSH2Mismatch Repair (MMR)Acetylation of C-terminal lysine promotes stable MutSα complex formation. nih.gov
DNA polymerase β (Pol β)Base Excision Repair (BER)Acetylation impairs its dRP-lyase activity. nih.gov
PARP1DNA RepairLactylation (a related lysine modification) may regulate its ADP-ribosylation activity, pointing to potential cross-talk with acetylation. frontiersin.org

Cell Cycle Progression and Apoptotic Regulation

N-epsilon-Acetyl-L-lysine modification is deeply involved in the control of cell cycle progression and the induction of apoptosis, two fundamental processes for tissue homeostasis and tumor prevention. mimedb.orgmdpi.com The regulation occurs through the acetylation of both histone and non-histone proteins that are key players in these pathways.

The progression through the cell cycle is, in part, regulated by the dynamic acetylation of histones, which controls the expression of cell cycle-related genes. For example, the histone acetyltransferase Gcn5p-mediated acetylation of specific lysines on histones H3 and H4 has been demonstrated to be essential for normal cell cycle progression. spandidos-publications.com Furthermore, non-histone proteins involved in cell cycle control are also targets of acetylation. The regulation of the cell cycle can involve pathways that include the p21 protein, a critical inhibitor of cyclin-dependent kinases. abcam.com

In the context of apoptosis (programmed cell death), the acetylation of the p53 tumor suppressor is a well-documented regulatory mechanism. spandidos-publications.com Acetylation of p53 by acetyltransferases like p300/CBP is critical for its activation in response to cellular stress, such as DNA damage. spandidos-publications.com Activated p53 then transcriptionally upregulates pro-apoptotic genes, leading to the elimination of damaged or potentially cancerous cells. abcam.com The recognition of acetylated lysine residues by bromodomain-containing proteins is an essential signaling mechanism that links the acetylation event to the downstream cellular machinery of both cell cycle control and apoptosis. mimedb.org

Protein/HistoneProcessRole of AcetylationReference
Histones H3 and H4Cell Cycle ProgressionAcetylation by Gcn5p is essential for normal progression. spandidos-publications.com
p53Apoptosis / Cell Cycle ArrestAcetylation activates its function as a transcription factor, inducing apoptosis or cell cycle arrest. spandidos-publications.com
p21Cell Cycle ProgressionInvolved in cell cycle regulation pathways linked to lysine acetylation. abcam.com

Cytoskeletal Dynamics and Cell Motility

N-epsilon-Acetyl-L-lysine modification of cytoskeletal proteins is a critical regulatory mechanism influencing the structure and function of the cytoskeleton, thereby impacting cell motility. This post-translational modification (PTM) affects key components like actin and tubulin, as well as their associated regulatory proteins. nih.gov

The acetylation of actin, a fundamental process for cell shape and movement, occurs on all three of its major isoforms. oncotarget.com Specifically, β- and γ-actins form stress fibers essential for cellular structure and locomotion. oncotarget.com The acetylation of actin has been shown to regulate its polymerization, a process mediated by the formin INF2, which in turn affects downstream cellular events such as mitochondrial fission and vesicle transport. nih.gov

Cortactin, an actin-binding protein, is a significant target of lysine acetylation. cytoskeleton.com Acetylation of cortactin by the histone acetyltransferase p300/PCAF at nine different lysine residues inhibits its ability to bind to F-actin and its translocation to the cell periphery. oncotarget.comcytoskeleton.com This results in decreased actin dynamics and altered cell motility. oncotarget.comcytoskeleton.com Conversely, deacetylation of cortactin by deacetylases like HDAC6 and SIRT1 promotes its translocation to sites of actin assembly in lamellipodia, enhancing the formation of F-actin and cell migration. cytoskeleton.com

Similarly, α-tubulin, a primary component of microtubules, undergoes acetylation on the lysine-40 (K40) residue. oncotarget.comresearchgate.net This modification is a hallmark of stable, long-lived microtubules and is catalyzed by the acetyltransferase ATAT1 and reversed by the deacetylase HDAC6. oncotarget.com The acetylation of tubulin is not only crucial for microtubule stability but also influences the interaction of microtubules with associated proteins (MAPs), thereby affecting various cellular processes including cell division and motility. researchgate.net

The regulation of these cytoskeletal components through N-epsilon-Acetyl-L-lysine modification highlights its importance in controlling the dynamic reorganization of the cytoskeleton required for cell motility.

Table 1: Impact of N-epsilon-Acetyl-L-lysine on Cytoskeletal Proteins

ProteinFunctionEffect of AcetylationKey Enzymes Involved
Actin Forms microfilaments, crucial for cell shape and movement.Regulates polymerization. nih.govINF2 (formin) nih.gov
Cortactin Actin-binding protein, promotes actin polymerization.Inhibits translocation to cell periphery and binding to F-actin, reducing cell motility. oncotarget.comcytoskeleton.comp300/PCAF (acetyltransferase), HDAC6, SIRT1 (deacetylases) oncotarget.comcytoskeleton.com
α-Tubulin Forms microtubules, essential for cell structure and intracellular transport.Stabilizes microtubules. oncotarget.comresearchgate.netATAT1 (acetyltransferase), HDAC6 (deacetylase) oncotarget.com

Cellular Stress Responses and Adaptation Mechanisms

N-epsilon-Acetyl-L-lysine plays a pivotal role in how cells, from bacteria to eukaryotes, respond and adapt to various environmental stresses. frontiersin.org This modification allows for rapid adjustments in protein function, enabling organisms to cope with changing conditions such as nutrient limitation, temperature fluctuations, and oxidative stress. frontiersin.orgnih.gov

In bacteria, lysine acetylation is a key mechanism for adapting to fluctuating environments. frontiersin.org For instance, under hypoxic or anaerobic conditions, acetylation modulates metabolic pathways to optimize energy use and regulate enzymatic activity to counter external stressors. frontiersin.org Studies in Bacillus altitudinis have shown that salt stress leads to differential acetylation of proteins involved in osmolyte biosynthesis and antioxidant defense, highlighting the role of acetylation in adaptation to high salinity. researchgate.net

In eukaryotes, lysine acetylation is integral to the heat shock response. In yeast, global acetylation patterns are remodeled during heat shock, with significant changes in the acetylation of proteins involved in energy metabolism and protein folding. researchgate.net This suggests that acetylation helps to activate proteins needed for the stress response and inactivate those that are repressed. researchgate.net

The modification is also crucial for responding to oxidative stress. In the fungal pathogen Candida albicans, lysine acetylation, particularly of histones, regulates the expression of genes involved in the oxidative stress response, allowing the pathogen to evade host immune defenses. frontiersin.orgfrontiersin.org Specifically, acetylation at histone H3 at lysine 56 (H3K56) is important for the fungus's ability to tolerate oxidative stress. frontiersin.org

Furthermore, in some bacteria, non-enzymatic acetylation using the metabolite acetyl-phosphate can lead to global low levels of acetylation, which is also implicated in stress responses. nih.govnih.govasm.org This demonstrates the diverse mechanisms through which N-epsilon-Acetyl-L-lysine contributes to cellular resilience and adaptation.

Table 2: Role of N-epsilon-Acetyl-L-lysine in Cellular Stress Responses

Organism/SystemStress ConditionKey Acetylated Proteins/PathwaysFunctional Outcome
Bacteria (general)Hypoxia/AnaerobiaMetabolic pathway enzymes frontiersin.orgOptimized energy utilization, stress mitigation frontiersin.org
Bacillus altitudinisSalt StressProteins for osmolyte biosynthesis and antioxidant defense researchgate.netAdaptation to high salinity researchgate.net
Yeast (Saccharomyces cerevisiae)Heat ShockProteins in energy metabolism and protein folding researchgate.netActivation of stress response proteins, inactivation of repressed proteins researchgate.net
Candida albicansOxidative StressHistones (e.g., H3K56) frontiersin.orgRegulation of oxidative stress response genes, immune evasion frontiersin.orgfrontiersin.org

Signal Transduction Networks and Their Integration

N-epsilon-Acetyl-L-lysine is a widespread post-translational modification that plays a crucial role in regulating signal transduction networks. nih.gov This modification, by neutralizing the positive charge of the lysine residue, can alter protein conformation, protein-protein interactions, and enzymatic activity, thereby influencing cellular signaling pathways. nih.gov

A significant portion of lysine-acetylated proteins are found in the cytoplasm and are involved in key cellular pathways. cytoskeleton.com The dynamic nature of acetylation, controlled by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), allows for rapid and reversible modulation of signaling events in response to various stimuli. nih.govnih.gov

In bacteria, lysine acetylation is involved in the regulation of diverse cellular processes, including chemotaxis. acs.org Acetylated proteins are enriched in bacterial chemotaxis pathways, suggesting a role for this modification in sensing and responding to environmental cues. acs.org

In eukaryotes, lysine acetylation is a key regulator in multiple signal transduction events. cytoskeleton.com For example, the acetylation of proteins involved in growth factor signaling can modulate cell motility. The deacetylation of cortactin, stimulated by Rac1 activation in response to growth factors, leads to its translocation to the cell periphery and enhanced F-actin formation, a critical step in cell migration. cytoskeleton.com

Furthermore, the interplay between acetylation and other PTMs, such as phosphorylation, creates a complex regulatory code that allows for the fine-tuning of signaling networks. This "crosstalk" enables the integration of multiple signals to generate a specific cellular response. The presence of acetyl-lysine binding domains, such as bromodomains, in various signaling proteins allows for the recruitment of these proteins to acetylated targets, further propagating the signal. nih.gov

The extensive presence of N-epsilon-Acetyl-L-lysine on proteins involved in signal transduction underscores its importance as a fundamental regulatory mechanism for integrating cellular responses to internal and external signals. nih.gov

Table 3: Examples of N-epsilon-Acetyl-L-lysine in Signal Transduction

Signaling Pathway/ProcessOrganismKey Acetylated Protein(s)Effect of Acetylation
Bacterial ChemotaxisBacteriaChemotaxis proteins acs.orgRegulation of sensory response to environmental stimuli acs.org
Growth Factor SignalingEukaryotesCortactin cytoskeleton.comDeacetylation promotes cell migration cytoskeleton.com
General Signal TransductionEukaryotesVarious signaling proteins cytoskeleton.comModulation of protein activity and interactions cytoskeleton.com

N-epsilon-Acetyl-L-lysine in Microbial Physiology and Pathogenesis

Regulation of Bacterial Virulence Factors and Pathogenicity

N-epsilon-Acetyl-L-lysine modification is emerging as a critical regulator of bacterial virulence and pathogenicity. nih.govnih.govasm.org This post-translational modification can directly impact the function of virulence factors, which are proteins essential for establishing infection, acquiring nutrients within the host, and evading the host immune system. nih.gov

Numerous acetylated proteins that are linked to virulence have been identified in various human bacterial pathogens through proteomic analyses. nih.gov For instance, in Mycobacterium tuberculosis, the metabolic enzyme isocitrate lyase (ICL1), which is crucial for latent infection, is known to be acetylated. nih.gov

In the oral pathogen Streptococcus mutans, the acetylation of lactate (B86563) dehydrogenase reduces the bacterium's acid production and tolerance, thereby decreasing its cariogenic potential. frontiersin.org Additionally, the acetylation of glucosyltransferases, enzymes that produce extracellular polysaccharides (EPS) forming the backbone of dental plaque, correlates with their enzymatic activity and thus the bacterium's ability to form biofilms. frontiersin.org

The regulation of these virulence factors by N-epsilon-Acetyl-L-lysine can occur through both enzymatic and non-enzymatic mechanisms. nih.govnih.govasm.org The levels of acetylation are controlled by the interplay of lysine acetyltransferases and deacetylases, as well as by non-enzymatic acetylation via metabolites like acetyl-phosphate. nih.govnih.govasm.org This dynamic regulation allows bacteria to fine-tune the expression and activity of their virulence factors in response to the host environment, ultimately influencing the outcome of an infection.

Table 4: Regulation of Bacterial Virulence by N-epsilon-Acetyl-L-lysine

BacteriumVirulence Factor/ProcessEffect of AcetylationReference
Mycobacterium tuberculosisIsocitrate lyase (ICL1)Implicated in virulence during latent infection. nih.gov nih.gov
Streptococcus mutansLactate dehydrogenaseReduces acidogenicity and aciduricity. frontiersin.org frontiersin.org
Streptococcus mutansGlucosyltransferasesCorrelates with enzymatic activity and biofilm formation. frontiersin.org frontiersin.org
SalmonellaPhoP (transcriptional regulator)Inhibits DNA-binding and protein activity. researchgate.net researchgate.net
SalmonellaHilD (transcriptional regulator)Inhibits pathogenic gene expression. researchgate.net researchgate.net

Modulation of Host-Pathogen Interactions and Immune Evasion

N-epsilon-Acetyl-L-lysine plays a significant role in modulating the complex interplay between pathogens and their hosts, including mechanisms of immune evasion. frontiersin.org Pathogens utilize this modification to adapt to the host environment and to counteract host immune defenses. frontiersin.orgfrontiersin.org

In the fungal pathogen Candida albicans, lysine acetylation is crucial for its ability to evade host immune detection. frontiersin.orgfrontiersin.org By dynamically regulating histone acetylation, the pathogen can modulate the expression of genes involved in the oxidative stress response, which helps it to survive the reactive oxygen species produced by host immune cells. frontiersin.org Acetylation can also influence the pathogen's morphology, which is linked to its ability to adapt within the host. frontiersin.org Remodeling of the cell wall through processes influenced by acetylation can reduce recognition by the host's innate immune system and enhance the fungus's adhesion to host cells, thereby increasing its virulence. frontiersin.org

Bacterial pathogens also employ acetylation to interfere with host cellular processes. Some bacterial effector proteins, which are injected into host cells, have acetyltransferase activity. plos.org For example, the Ralstonia solanacearum effector protein PopP2 exhibits auto-acetyltransferase activity on a specific lysine residue, which is essential for its recognition by the host resistance protein RRS1-R and the subsequent triggering of an immune response in plants. plos.org This suggests that the host immune system can, in turn, evolve to detect the enzymatic activity of pathogen effectors.

Furthermore, viruses can manipulate host epigenetic machinery, including histone acetylation and deacetylation, to facilitate their replication and evade immune surveillance. mdpi.com By altering the acetylation state of host histones, viruses can control the expression of host genes, including those involved in the immune response, to create a more favorable environment for their persistence. mdpi.com

Biosynthetic and Catabolic Pathways Interfacing with N Epsilon Acetyl L Lysine

De Novo Biosynthesis of N-epsilon-Acetyl-L-lysine and Related Derivatives

The synthesis of N-epsilon-Acetyl-L-lysine and its derivatives is a fundamental process, with pathways varying across different domains of life. These pathways underscore the diverse biological roles of these acetylated compounds, from gene regulation in eukaryotes to osmoregulation in archaea.

Enzymatic Synthesis from L-Lysine and Acetyl-CoA

The primary and most direct pathway for the biosynthesis of N-epsilon-Acetyl-L-lysine involves the enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the epsilon-amino group of an L-lysine residue within a protein. mimedb.orgnih.gov This reaction is catalyzed by a large family of enzymes known as lysine (B10760008) acetyltransferases (KATs), previously referred to as histone acetyltransferases (HATs). ebi.ac.ukwikipedia.org

The catalytic mechanism of many KATs, particularly those belonging to the GNAT (Gcn5-related N-acetyltransferase) family, involves a conserved glutamate (B1630785) residue in the active site. nih.govfrontiersin.orgfrontiersin.org This glutamate acts as a general base, deprotonating the ε-amino group of the lysine side chain. frontiersin.orgfrontiersin.org This increases the nucleophilicity of the lysine, enabling it to attack the carbonyl carbon of acetyl-CoA. A transient tetrahedral intermediate is formed, which then collapses to yield N-epsilon-acetylated lysine and coenzyme A. nih.govfrontiersin.org This process neutralizes the positive charge of the lysine side chain, a key event in modulating protein function and interactions. nih.govfrontiersin.org

While initially discovered in the context of histone modification and epigenetic regulation, it is now understood that thousands of non-histone proteins across all cellular compartments are also subject to lysine acetylation. nih.gov In bacteria, both enzymatic and non-enzymatic acetylation of lysine residues occur, with KATs playing a crucial role in regulating a wide array of cellular processes, including metabolism and transcription. frontiersin.orgasm.org

Table 1: Key Components in the Enzymatic Synthesis of N-epsilon-Acetyl-L-lysine

ComponentRoleReferences
L-Lysine The amino acid substrate whose ε-amino group is acetylated. mimedb.org
Acetyl-CoA The donor of the acetyl group. mimedb.orgnih.gov
Lysine Acetyltransferases (KATs) The family of enzymes that catalyze the acetylation reaction. ebi.ac.ukwikipedia.org
Glutamate Residue A key catalytic residue in the active site of many KATs. nih.govfrontiersin.orgfrontiersin.org

Alternate Pathways Involving N-acetylated Lysine Intermediates

Beyond the direct acetylation of lysine residues in proteins, other biosynthetic pathways produce N-acetylated lysine derivatives, which serve distinct biological functions.

α-aminoadipate (AAA) pathway variant: In some prokaryotes, a variant of the AAA pathway for lysine biosynthesis involves an N-acetylated intermediate. wikipedia.orgscispace.com In this pathway, α-aminoadipate is first converted to N-acetyl-α-aminoadipate. This intermediate is then phosphorylated and subsequently undergoes reductive dephosphorylation to form an ε-aldehyde, which eventually leads to the synthesis of L-lysine. wikipedia.orgscispace.com While the end product is L-lysine, this pathway highlights the involvement of N-acetylation in the biosynthesis of the amino acid itself in certain organisms.

Nε-acetyl-β-lysine synthesis: A notable alternate pathway exists in methanogenic archaea and some bacteria for the synthesis of Nε-acetyl-β-lysine, an important compatible solute for osmoregulation. researchgate.netnih.govoup.com This pathway begins with the conversion of α-lysine to β-lysine, a reaction catalyzed by the enzyme lysine-2,3-aminomutase. researchgate.netoup.comresearchgate.net Subsequently, a β-lysine acetyltransferase catalyzes the acetylation of the ε-amino group of β-lysine, using acetyl-CoA as the acetyl donor, to produce Nε-acetyl-β-lysine. researchgate.netoup.comresearchgate.net The genes encoding these two enzymes have been identified and are often induced by salt stress, highlighting the role of this pathway in adaptation to high-salinity environments. researchgate.netnih.gov The synthesis of its precursor, α-lysine, often occurs via the diaminopimelate (DAP) pathway in these organisms. asm.orgnih.gov

Enzymatic Release and Degradation of N-epsilon-Acetyl-L-lysine

The dynamic nature of protein acetylation necessitates mechanisms for both the addition and removal of acetyl groups, as well as the processing of acetylated proteins.

Proteolytic Degradation of Acetylated Proteins and Hydrolase Activity

N-epsilon-Acetyl-L-lysine can be released from proteins through their proteolytic degradation. mimedb.org As acetylated proteins are turned over, the resulting peptides can be further broken down by various proteases and peptidases. Specific hydrolases, known as N-acylpeptide hydrolases, can cleave acetylated amino acids from the N-terminus of peptides, releasing free N-epsilon-Acetyl-L-lysine. mimedb.org

The removal of the acetyl group from lysine residues is a critical regulatory step, catalyzed by enzymes known as lysine deacetylases (KDACs) or histone deacetylases (HDACs). ebi.ac.ukwikipedia.org These enzymes are broadly classified into two main families: the zinc-dependent classical HDACs and the NAD+-dependent sirtuins. frontiersin.org These deacetylases reverse the action of KATs, restoring the positive charge on the lysine residue and thereby modulating the protein's function and interactions. wikipedia.orgfrontiersin.org Some hydrolases exhibit specificity for different acyl groups on lysine; for instance, certain avian kidney enzymes can hydrolyze various ω-N-acyl-diamino acids, including derivatives of lysine. cdnsciencepub.com

Metabolic Fates and Recycling of N-epsilon-Acetyl-L-lysine

Once released, free N-epsilon-Acetyl-L-lysine can enter various metabolic pathways. It is recognized as an endogenous metabolite in mammals. medchemexpress.com Recent research suggests that diet-derived N-epsilon-Acetyl-L-lysine can be transported into cells and contribute to the cellular acetylome. biorxiv.org

One intriguing metabolic fate involves the potential for N-epsilon-Acetyl-L-lysine to be utilized by lysyl-tRNA synthetase (KARS). Studies have shown that KARS can adenylate N-epsilon-Acetyl-L-lysine, forming N-epsilon-acetyl-L-lysyl-AMP, and subsequently attach it to its cognate tRNA. biorxiv.org This suggests a novel mechanism of "intra-translational modification," where acetylated lysine is incorporated directly into a nascent polypeptide chain during protein synthesis. biorxiv.org This pathway could represent a direct route for recycling acetylated lysine from dietary sources or protein degradation back into the proteome.

Furthermore, the acetyl group from N-epsilon-Acetyl-L-lysine can be recycled. The acetyl moiety can be released and potentially converted back into acetyl-CoA, which can then be used in various metabolic reactions, including re-acetylation of other proteins by KATs. biorxiv.org This recycling pathway underscores the cell's efficiency in managing this important functional group.

Advanced Research Methodologies for Investigating N Epsilon Acetyl L Lysine

Mass Spectrometry-Based Proteomics for Acetylome Profiling

Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale analysis of the acetylome, the complete set of acetylated proteins in a cell or organism. nih.govplos.org This approach allows for the identification of thousands of acetylation sites and the quantification of their dynamic changes in response to various stimuli. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for identifying and quantifying N-epsilon-Acetyl-L-lysine residues in complex protein samples. nih.gov In a typical workflow, proteins are extracted from cells or tissues and enzymatically digested, most commonly with trypsin, to generate a mixture of peptides. wiley.com This peptide mixture is then separated by liquid chromatography before being introduced into the mass spectrometer. frontiersin.orgfrontiersin.org

The mass spectrometer performs two stages of mass analysis (MS/MS). In the first stage, the mass-to-charge ratio (m/z) of the intact peptides is measured. Specific peptides are then selected for fragmentation, and in the second stage, the m/z of the resulting fragment ions is measured. The fragmentation pattern provides sequence information, allowing for the identification of the peptide and the precise location of the N-epsilon-Acetyl-L-lysine modification. researchgate.netheldlab.org A characteristic "reporter" or "diagnostic" immonium ion at an m/z of 126.1 is often observed in the tandem mass spectra of acetylated peptides, serving as a specific indicator of an acetylated lysine (B10760008) residue. heldlab.orgnih.gov

Recent advancements in LC-MS/MS technology, including high-resolution mass analyzers like the Orbitrap, have significantly improved the sensitivity and accuracy of acetylome profiling. frontiersin.orgcellsignal.cn These advancements enable the identification of a vast number of acetylated sites from minimal sample amounts. omicsdi.org For instance, studies have successfully identified thousands of lysine acetylation sites in various organisms and tissues, including mouse liver, human cells, and bacteria. cellsignal.cnnih.govacs.org

Table 1: Key Features of LC-MS/MS in Acetylome Analysis

Feature Description
Principle Separation of peptides by liquid chromatography followed by mass analysis and fragmentation to determine peptide sequence and modification sites.
Sample Preparation Protein extraction, digestion (e.g., with trypsin), and sometimes fractionation of the resulting peptides.
Key Instrumentation High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Orbitrap, Q-TOF).
Data Output Mass spectra that provide information on peptide mass, sequence, and the location of post-translational modifications.
Strengths High sensitivity, high resolution, and the ability to identify and quantify thousands of acetylation sites in a single experiment.
Applications Global profiling of the acetylome, identification of novel acetylation sites, and quantification of changes in acetylation levels.

Due to the low stoichiometry of many acetylation events, direct analysis of total protein digests by LC-MS/MS can be challenging. To overcome this, immunoaffinity enrichment strategies are widely employed to selectively isolate acetylated peptides from the complex mixture. nih.govnih.gov This is most commonly achieved using antibodies that specifically recognize N-epsilon-Acetyl-L-lysine. nih.govaliyuncs.com

These anti-acetyllysine antibodies, which can be polyclonal or monoclonal, are often conjugated to agarose (B213101) or magnetic beads. nih.govaliyuncs.com The peptide mixture is incubated with these antibody-conjugated beads, allowing for the capture of acetylated peptides. wiley.com After washing away non-acetylated peptides, the enriched acetylated peptides are eluted and analyzed by LC-MS/MS. wiley.comcellsignal.com This enrichment step significantly increases the number of identified acetylation sites. nih.gov

Several commercial kits and technologies have been developed to streamline this process. PTMScan® Technology from Cell Signaling Technology, for instance, utilizes a proprietary methodology for peptide enrichment using a specific bead-conjugated antibody for the quantitative profiling of PTMs, including acetylation (AcetylScan®). cellsignal.comcellsignal.cn This technology has been successfully used to identify and quantify large numbers of post-translationally modified peptides with high specificity and sensitivity. cellsignal.cnelifesciences.org The combination of different anti-acetyllysine antibodies, including mixtures of monoclonal antibodies, has been shown to further increase the coverage of the acetylome. omicsdi.orgnih.gov

Table 2: Comparison of Immunoaffinity Enrichment Reagents

Reagent Type Advantages Considerations
Polyclonal Antibodies Can recognize multiple epitopes, potentially leading to broader coverage. Batch-to-batch variability can be a concern.
Monoclonal Antibodies High specificity for a single epitope, ensuring high reproducibility. May have a narrower recognition scope compared to polyclonal antibodies.
Antibody Cocktails A mixture of several monoclonal antibodies can provide both broad coverage and high specificity. omicsdi.org The optimal composition of the cocktail needs to be determined.
PTMScan® Technology Provides a standardized and optimized workflow for PTM enrichment and analysis. cellsignal.com Can be a proprietary system.

To understand the dynamics of lysine acetylation, it is crucial to quantify the changes in acetylation levels across different conditions. Several quantitative proteomic approaches can be integrated with acetylome profiling.

Label-Free Quantification (LFQ) methods compare the signal intensities of peptides across different samples to determine their relative abundance. nih.govwiley.com One such method, MS1 Filtering, analyzes the precursor ion signal intensity in the first mass spectrometry scan to quantify changes in acetylation. pnas.orgnih.gov LFQ is a cost-effective and straightforward approach that has been successfully used to study changes in the acetylome in various biological contexts, such as in different mouse tissues and during disease. nih.govcellsignal.cn

Isotope Labeling techniques involve the incorporation of stable isotopes into proteins or peptides, which then serve as internal standards for accurate quantification.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling approach where cells are grown in media containing "light" or "heavy" versions of essential amino acids (e.g., lysine and arginine). nih.govnih.gov The mass difference between the light and heavy labeled peptides allows for their relative quantification when the samples are mixed and analyzed together. nih.gov

Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labeling methods where peptides from different samples are derivatized with isobaric tags. frontiersin.orgomicsdi.org These tags have the same mass and are indistinguishable in the initial MS scan, but upon fragmentation, they generate reporter ions of different masses, allowing for the simultaneous quantification of peptides from multiple samples. omicsdi.org

Isotope-labeled Acetic Anhydride (B1165640) can be used to chemically acetylate unmodified lysine residues after protein digestion. nih.gov By using different isotopic forms of acetic anhydride for different samples, the relative levels of endogenous acetylation can be determined. acs.org

Metabolic Labeling with Isotopes such as ¹³C-glucose or D₃-acetate can be used to track the dynamics of acetylation by monitoring the incorporation of the heavy isotopes into acetyl groups over time. nih.gov

Table 3: Overview of Quantitative Proteomic Approaches for Acetylome Analysis

Approach Principle Advantages Disadvantages
Label-Free Quantification (LFQ) Compares peptide signal intensities across runs. nih.gov Cost-effective, simple experimental design. Requires high instrument stability and sophisticated data analysis.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Metabolic incorporation of heavy amino acids. nih.govresearchgate.net High accuracy, multiplexing capability. Limited to cell culture, can be expensive.
Isobaric Labeling (TMT/iTRAQ) Chemical labeling of peptides with isobaric tags. frontiersin.orgomicsdi.org High multiplexing capacity, accurate quantification. Can be costly, potential for ratio compression.
Isotope-labeled Acetic Anhydride Chemical acetylation of unmodified lysines with isotopic labels. nih.gov Allows for stoichiometry determination. Can be complex to implement.
Metabolic Isotope Labeling Tracking incorporation of labeled precursors into acetyl groups. nih.gov Provides information on acetylation dynamics and turnover. Requires careful experimental design and data analysis.

The vast amount of data generated from mass spectrometry-based acetylome studies necessitates the use of computational tools for data analysis and interpretation. oup.comoup.com These tools are essential for identifying acetylated peptides from raw MS/MS data, determining the precise location of the modification, and performing statistical analysis to identify significantly regulated sites. researchgate.net

Beyond site identification, computational methods are used to discover consensus sequence motifs around acetylated lysine residues. nih.gov These motifs can provide insights into the substrate specificity of the enzymes responsible for acetylation (lysine acetyltransferases or KATs) and deacetylation (lysine deacetylases or KDACs). By analyzing the amino acid composition in the flanking regions of acetylated lysines, researchers can identify patterns that are preferentially recognized by specific enzymes. d-nb.info

Several bioinformatics tools and databases have been developed to aid in the analysis of acetylation data. For instance, tools like LAceP and PSKAcePred use machine learning algorithms, such as logistic regression and support vector machines, to predict potential acetylation sites based on protein sequence features and physicochemical properties. nih.govplos.org These predictive tools can complement experimental approaches by identifying potential candidate sites for further investigation. plos.org

Quantitative Proteomic Approaches (e.g., Label-Free Quantification, Isotope Labeling)

Genetic Engineering for Site-Specific N-epsilon-Acetyl-L-lysine Incorporation

While mass spectrometry provides a global view of the acetylome, understanding the specific functional consequences of acetylation at a particular site often requires the ability to produce proteins that are acetylated at a single, defined position. Genetic engineering techniques have emerged as powerful tools to achieve this.

Genetic code expansion (GCE) technology enables the site-specific incorporation of non-canonical amino acids, including N-epsilon-Acetyl-L-lysine, into proteins during translation. nih.govspringernature.com This is achieved by repurposing a stop codon, typically the amber stop codon (UAG), to encode the unnatural amino acid. springernature.com

The core components of this technology are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). researchgate.net "Orthogonal" means that the aaRS/tRNA pair functions independently of the host cell's endogenous translational machinery and does not cross-react with any of the canonical amino acids or tRNAs. researchgate.net

To incorporate N-epsilon-Acetyl-L-lysine, an orthogonal aaRS is evolved or engineered to specifically recognize N-epsilon-Acetyl-L-lysine and charge it onto the orthogonal tRNA. researchgate.net This engineered tRNA possesses an anticodon that recognizes the amber stop codon. When a gene of interest containing a UAG codon at the desired position is expressed in a host organism (e.g., E. coli) that also expresses the orthogonal aaRS/tRNA pair and is supplied with N-epsilon-Acetyl-L-lysine in the growth medium, the ribosome will insert N-epsilon-Acetyl-L-lysine at the UAG codon, resulting in a protein with a site-specifically incorporated acetylated lysine. researchgate.net This approach has been successfully used to produce homogenously and quantitatively acetylated proteins for functional and structural studies. researchgate.net

Generation of Homogeneously Acetylated Proteins for Structural and Functional Studies

A primary challenge in studying the functional and structural consequences of protein acetylation is the production of homogeneously acetylated proteins at specific sites. Traditional methods often result in heterogeneous mixtures, complicating detailed analysis. To overcome this, genetic code expansion (GCE) has emerged as a powerful technique. nih.govjove.com This approach allows for the site-specific incorporation of N-epsilon-Acetyl-L-lysine (AcK) into proteins in living cells, such as Escherichia coli. nih.govnih.gov The GCE system utilizes an engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA to incorporate AcK at a designated amber stop codon within the gene of interest. nih.govnih.gov This method yields natively-folded proteins that are quantitatively and homogeneously acetylated at a specific lysine residue, providing high-quality samples sufficient for biophysical studies, including X-ray crystallography. nih.govspringernature.com

The ability to produce site-specifically acetylated proteins has greatly enhanced our understanding of how lysine acetylation regulates protein function, moving beyond the simple model of charge neutralization. springernature.com While glutamine is sometimes used to mimic acetyllysine due to similar size and polarity, it is not a perfect isostere and may not always replicate the effects of acetylation accurately. nih.gov The GCE strategy provides a more rigorous means to characterize the biochemical and structural impact of this modification. nih.gov

Biochemical and Biophysical Characterization of N-epsilon-Acetyl-L-lysine Dependent Mechanisms

A suite of biochemical and biophysical methods is employed to dissect the mechanisms governed by N-epsilon-Acetyl-L-lysine. These techniques are crucial for understanding the enzymes that regulate acetylation and the functional consequences of this modification.

The dynamic nature of lysine acetylation is controlled by the opposing activities of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). rsc.org In vitro enzymatic assays are fundamental for characterizing the activity and kinetics of these enzymes.

For KATs, assays often measure the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (AcCoA), to a lysine residue on a substrate. nih.govfrontiersin.org These assays can be performed with recombinant enzymes and synthetic peptide or protein substrates. nih.govnih.gov The activity of KATs, such as those from the MYST family, can be determined by measuring steady-state kinetic parameters. nih.gov Various detection methods are used, including fluorescence-based assays where a fluorophore is unquenched upon substrate acetylation. bmglabtech.com

For KDACs, including sirtuins and classical histone deacetylases (HDACs), assays typically monitor the removal of the acetyl group from a lysine residue. bmglabtech.comnih.gov Fluorogenic assays are widely used, where a deacetylated peptide becomes a substrate for a peptidase, leading to the separation of a fluorophore and a quencher and a subsequent increase in fluorescence. bmglabtech.comnih.gov These continuous, coupled enzyme assays are efficient for determining kinetic parameters and for high-throughput screening of inhibitors. nih.gov A highly sensitive KDAC assay has also been developed based on the reactivation of acetylated firefly luciferase. acs.org

Enzyme TypeAssay PrincipleCommon SubstratesDetection MethodKey Parameters Measured
Lysine Acetyltransferases (KATs)Measures the transfer of an acetyl group from Acetyl-CoA to a lysine residue. nih.govHistone peptides, recombinant proteins. nih.govnih.govFluorescence, radioactivity, antibody-based detection. rsc.orgSteady-state kinetics, substrate specificity. nih.gov
Lysine Deacetylases (KDACs)Monitors the removal of an acetyl group from a lysine residue. nih.govAcetylated peptides, acetylated luciferase. nih.govacs.orgFluorogenic assays, luminescence. nih.govacs.orgKinetic parameters (KM, kcat), inhibitor IC50 values. bmglabtech.comnih.gov

The identification of small molecules that modulate the activity of KATs and KDACs is crucial for both basic research and therapeutic development. aacrjournals.orgstanford.edu High-throughput screening (HTS) assays have been developed to rapidly screen large compound libraries for such modulators. aacrjournals.org

For KDACs, fluorogenic assays are readily adaptable for HTS to identify inhibitors. nih.gov These screens have successfully identified novel HDAC inhibitors, such as scriptaid, from random compound libraries. aacrjournals.org Similarly, HTS has been employed to identify modulators of HDAC inhibitors themselves, providing insights into the cellular pathways that influence their efficacy. dntb.gov.uanih.gov

For KATs, HTS assays have also been established. One approach utilizes a fluorescence-based enzymatic assay with a biotinylated substrate and an alkyne-tagged acetyl-CoA mimetic, allowing for capture and detection in a multi-well plate format. stanford.edu Another robust, homogeneous assay measures the acetylation of synthetic histone peptides and has been used to screen hundreds of thousands of compounds to identify inhibitors of the MYST family of HATs. researchgate.net However, HTS campaigns for KAT inhibitors have sometimes been complicated by assay interference, highlighting the need for careful validation of screening hits. tandfonline.comreactionbiology.com

Peptide arrays have become an invaluable tool for studying the interactions mediated by acetyllysine. mdpi.commdpi.com The SPOT synthesis technique allows for the rapid, parallel synthesis of numerous peptides on a planar surface, typically cellulose. mdpi.com This technology is particularly useful for identifying the binding partners of "reader" domains, such as bromodomains, which specifically recognize and bind to acetylated lysine residues. mdpi.comresearchgate.net

By creating arrays of acetylated peptides, researchers can screen for interactions with recombinant bromodomains to identify novel binding partners and to map the sequence specificity of these interactions. mdpi.com This approach has been used to assess the binding of various bromodomain-containing proteins to acetylated histone sequences, revealing numerous potential interactions that can be further validated. mdpi.com Peptide arrays are also a cost-effective method for validating the specificity of antibodies that target histone modifications. mdpi.com

Determining the three-dimensional structure of acetylated proteins and their complexes is essential for a mechanistic understanding of how acetylation regulates protein function. X-ray crystallography is a primary technique used for this purpose. springernature.comnih.gov The ability to generate homogeneously acetylated proteins through methods like GCE has been a significant enabler for these structural studies. nih.govspringernature.com

Crystallographic studies have provided insights into how acetylated lysine is recognized by reader domains like bromodomains. researchgate.netnih.gov These structures reveal the molecular details of the binding pocket and the specific interactions that confer binding specificity. biorxiv.org Furthermore, structural analysis of enzymes in complex with acetylated substrates has shed light on the catalytic mechanisms of deacetylases. nih.gov Comparing the crystal structures of a protein in its native and acetylated states can also reveal how acetylation alters the protein's conformation and its interactions with other molecules. harvard.edu For example, a study on bovine carbonic anhydrase showed that acetylation of surface lysines altered the organization and composition of crystal contacts. harvard.edu

Peptide Array-Based Technologies for Studying Acetyllysine-Mediated Interactions (e.g., SPOT Peptide Technology)

Emerging Technologies and Future Directions in N-epsilon-Acetyl-L-lysine Research

The field of N-epsilon-Acetyl-L-lysine research is continually evolving, with emerging technologies promising to provide even deeper insights.

Advanced Mass Spectrometry : Advances in mass spectrometry have been central to the explosion in our understanding of lysine acetylation, enabling the identification of thousands of acetylated proteins across nearly all cellular compartments. nih.govresearchgate.net Future developments will likely improve the sensitivity and quantification of acetylation, allowing for more comprehensive and dynamic analyses of the acetylome.

Systems Biology Approaches : Integrating proteomics, genomics, and transcriptomics data with acetylation data is allowing for a systems-level understanding of the regulatory networks governed by acetylation. creative-proteomics.com This holistic view will be crucial for deciphering the complex interplay between different post-translational modifications.

Chemical Biology Tools : The development of novel chemical probes and bioorthogonal chemistry strategies is expanding the toolkit for studying lysine acetylation. rsc.orgwiley.com This includes the creation of new fluorescent probes for detecting enzyme activity and the use of photo-crosslinkers to identify protein-protein interactions driven by acetylation. rsc.orgwiley.com

Cryo-Electron Microscopy (Cryo-EM) : As a complementary technique to X-ray crystallography, cryo-EM is increasingly being used to determine the structures of large, dynamic protein complexes involved in acetylation signaling, providing insights into their conformational states and mechanisms of action. creative-proteomics.com

Focus on Non-histone Protein Acetylation : While initial research focused heavily on histone acetylation, the field is increasingly turning its attention to the widespread acetylation of non-histone proteins and its role in regulating diverse cellular processes, including metabolism and cell signaling. nih.govresearchgate.netcellsignal.com

Investigating Crosstalk with Other PTMs : A growing area of interest is the crosstalk between acetylation and other post-translational modifications like phosphorylation and ubiquitination. creative-proteomics.com Understanding how these modifications work in concert to regulate protein function is a key future direction.

The continued development and application of these advanced and emerging technologies will undoubtedly uncover new layers of complexity and regulation in the fascinating biology of N-epsilon-Acetyl-L-lysine.

Q & A

Q. How can researchers synthesize N-epsilon-Acetyl-L-lysine in vitro for histone acetylation studies?

N-epsilon-Acetyl-L-lysine can be enzymatically synthesized using Lysine N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to the ε-amino group of L-lysine. Recombinant expression systems (e.g., E. coli) with optimized acetyltransferase activity can achieve high yields. For histone studies, in vitro acetylation assays often pair this method with purified histones and cofactors under physiological pH and temperature .

Q. What analytical techniques are recommended for detecting N-epsilon-Acetyl-L-lysine in protein samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying ε-acetylated lysine residues. Immunoblotting with anti-acetyllysine antibodies provides complementary validation. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C}-NMR) can resolve acetyl group positions .

Q. How does N-epsilon-Acetyl-L-lysine contribute to epigenetic regulation?

As a post-translational modification (PTM) on histones, ε-acetylation neutralizes lysine’s positive charge, weakening histone-DNA interactions and promoting chromatin relaxation. This facilitates transcriptional activation. Researchers can map acetylation sites using chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) .

Q. What are the challenges in distinguishing N-terminal and ε-acetylation in proteomic studies?

Proteolytic digestion with trypsin (which cleaves after lysine residues) generates peptides retaining ε-acetylated lysines. Enrichment strategies, such as immunoaffinity purification with ε-acetyl-specific antibodies, improve detection specificity. Data analysis pipelines like MaxQuant can differentiate modification sites using spectral libraries .

Advanced Research Questions

Q. How can conflicting data on N-epsilon-Acetyl-L-lysine’s role in non-histone protein acetylation be resolved?

Contradictory findings often arise from cell-type-specific acetylation patterns or off-target antibody reactivity. Systematic validation using site-directed mutagenesis (e.g., lysine-to-arginine substitutions) and orthogonal techniques (e.g., metabolic labeling with 13C^{13}\text{C}-acetate) can clarify functional roles .

Q. What experimental designs are optimal for studying the kinetics of ε-acetylation in enzymatic reactions?

Use stopped-flow spectrophotometry to monitor real-time acetyltransferase activity. Vary substrate concentrations (lysine and acetyl-CoA) under controlled pH and temperature. Kinetic parameters (KmK_m, VmaxV_{max}) derived from Michaelis-Menten plots reveal enzyme efficiency. Competitive inhibition assays with analogs (e.g., N-epsilon-propionyl-L-lysine) can probe substrate specificity .

Q. How does N-epsilon-Acetyl-L-lysine enhance α-Amylase stability in acidic conditions, and how can this be optimized?

Acetylation reduces lysine’s protonation in low-pH environments, stabilizing protein conformation. To optimize, perform site-saturation mutagenesis to identify acetylation-sensitive lysines, followed by in vitro acetylation and activity assays. Compare with non-acetylated controls using circular dichroism (CD) to assess structural stability .

Q. What mechanisms underlie the formation of N-epsilon-(carboxymethyl)lysine (CML) from N-epsilon-Acetyl-L-lysine in oxidative environments?

Under autoxidizing conditions, ascorbate generates reactive carbonyls (e.g., threose) that react with ε-acetylated lysine. Oxidative cleavage of the Amadori adduct N-epsilon-threuloselysine produces CML. Kinetic studies using 14C^{14}\text{C}-labeled ascorbate and LC-MS/MS can track intermediate formation .

Q. How can researchers reconcile discrepancies in ε-acetylation pathways between glucose and ascorbate-driven systems?

Comparative metabolomic profiling using isotopically labeled precursors (13C^{13}\text{C}-glucose vs. 13C^{13}\text{C}-ascorbate) identifies pathway-specific intermediates. Inhibitors of key enzymes (e.g., glyoxalase for glucose-derived pathways) can dissect contributions .

Q. What strategies improve the site-specific incorporation of N-epsilon-Acetyl-L-lysine into recombinant proteins?

Genetic code expansion using orthogonal aminoacyl-tRNA synthetase/tRNA pairs enables precise incorporation. For example, a Methanococcus jannaschii-derived system can introduce ε-acetylated lysine at defined positions in histones. Validate using MALDI-TOF mass spectrometry and functional assays (e.g., chromatin remodeling activity) .

Q. Methodological Notes

  • Data Analysis : Use tools like Skyline for MS data processing and GraphPad Prism for kinetic modeling.
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed statistical methods and raw data deposition in repositories like ProteomeXchange .
  • Replication : Provide stepwise protocols in supplementary materials, referencing equipment models and software versions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
epsilon-Acetyl-L-lysine
Reactant of Route 2
epsilon-Acetyl-L-lysine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.